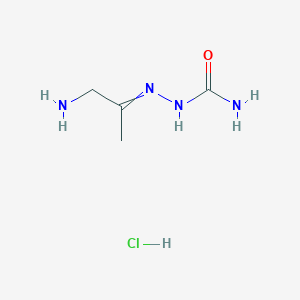
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is a chemical compound with the molecular formula C4H11N4O.HCl. It is also known as AICAR or Acadesine. This compound has been widely studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders. In
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of diabetes. AICAR has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. This activation leads to increased glucose uptake and utilization in skeletal muscle, which can help to lower blood glucose levels.
Another potential application of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is in the treatment of cancer. AICAR has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to inhibit tumor growth. Additionally, AICAR has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is primarily through the activation of AMPK. AMPK is a cellular energy sensor that regulates various metabolic pathways, including glucose uptake and utilization, fatty acid oxidation, and protein synthesis. Activation of AMPK leads to increased glucose uptake and utilization in skeletal muscle, which can help to lower blood glucose levels. Additionally, AMPK activation leads to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation, which can help to reduce lipid accumulation in the liver and other tissues.
Efectos Bioquímicos Y Fisiológicos
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride has been shown to have various biochemical and physiological effects. One of the most significant effects is the activation of AMPK, which leads to increased glucose uptake and utilization in skeletal muscle. This effect can help to lower blood glucose levels and improve insulin sensitivity in patients with type 2 diabetes.
Another significant effect of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation. This effect can help to reduce lipid accumulation in the liver and other tissues, which can help to prevent the development of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride has several advantages for lab experiments. One of the most significant advantages is its ability to activate AMPK, which can help to study various metabolic pathways and their regulation. Additionally, Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is relatively stable and easy to synthesize, making it a useful compound for various research applications.
However, there are also some limitations to using Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride in lab experiments. One of the most significant limitations is its potential toxicity at high concentrations. Additionally, the effects of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride may vary depending on the cell type and experimental conditions used, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride. One of the most promising directions is the development of novel therapeutic applications for various diseases, including diabetes, cancer, and cardiovascular disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride and its effects on various metabolic pathways.
Another important future direction is the development of more potent and selective AMPK activators. While Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is a useful tool compound for studying AMPK activation, it has some limitations, including potential toxicity and off-target effects. Developing more potent and selective AMPK activators could help to overcome these limitations and lead to the development of more effective therapies for various metabolic disorders.
Conclusion:
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to activate AMPK and regulate various metabolic pathways makes it a useful tool for studying metabolic disorders and developing novel therapies. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride can be achieved through various methods. One of the most common methods is the reaction of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) with hydrazine. This reaction yields Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride as a white crystalline powder.
Propiedades
Número CAS |
10469-70-2 |
|---|---|
Nombre del producto |
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride |
Fórmula molecular |
C4H11ClN4O |
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
(1-aminopropan-2-ylideneamino)urea;hydrochloride |
InChI |
InChI=1S/C4H10N4O.ClH/c1-3(2-5)7-8-4(6)9;/h2,5H2,1H3,(H3,6,8,9);1H |
Clave InChI |
WZESQWRLBZHZEH-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/CN.Cl |
SMILES |
CC(=NNC(=O)N)CN.Cl |
SMILES canónico |
CC(=NNC(=O)N)CN.Cl |
Otros números CAS |
10469-70-2 |
Sinónimos |
Aminoacetonesemicarbazonehydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
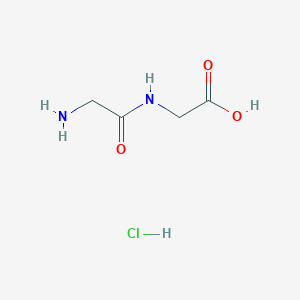
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)

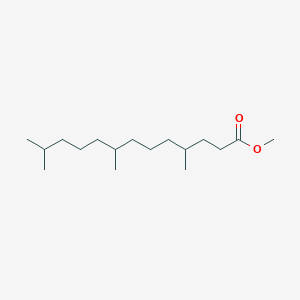

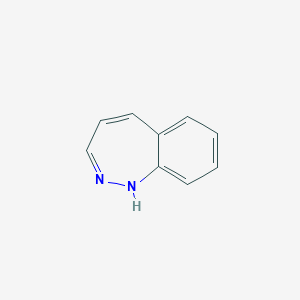

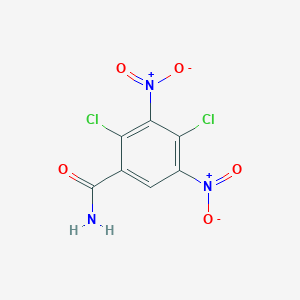
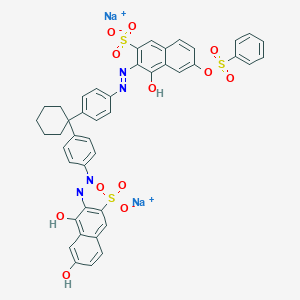
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)